molecular formula C26H44O2 B1682388 2-Methyl-2-phytyl-6-chromanol CAS No. 119-98-2

2-Methyl-2-phytyl-6-chromanol

Cat. No. B1682388
CAS RN: 119-98-2
M. Wt: 388.6 g/mol
InChI Key: DFUSDJMZWQVQSF-UHFFFAOYSA-N
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Description

“2-Methyl-2-phytyl-6-chromanol” is a compound with a molecular formula of C26H44O2 . It is also known as “6-Chromanol, 2-methyl-2-(4,8,12-trimethyltridecyl)-” and "Desmethyltocopherol" . This compound is used as a precursor for the semi-synthesis of α- and δ-LCMs for experimental use in vitro and in mice, making it important for vitamin E metabolite research .


Synthesis Analysis

The biosynthesis of tocopherols, which includes “2-Methyl-2-phytyl-6-chromanol”, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-phytyl-6-chromanol” is comprised of a chromanol ring with a side chain . The structure can be represented by the SMILES notation: CC(CCCC(CCCC(C)C)C)CCCC1(C)CCc2c(O1)ccc(c2)O .


Chemical Reactions Analysis

The chromanol and chromenol derivatives, including “2-Methyl-2-phytyl-6-chromanol”, seem to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase, nuclear receptors, and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Scientific Research Applications

Antioxidant Activity

2-Methyl-2-phytyl-6-chromanol, structurally related to vitamin E, has been studied for its antioxidant properties. Research has shown that compounds like 2-methyl-2-phytyl-6-chromanol, which lack the phytyl side chain of vitamin E, still exhibit similar antioxidative properties in various environments such as micelles, liposomes, and homogeneous solutions. The presence of the phytyl side chain in vitamin E is suggested to enhance its retention in liposomal structures and suppress its transfer between liposomal membranes, indicating a role in stabilizing cell membranes against oxidative stress (Niki et al., 1985).

NMDA Receptor Antagonism

Research into NMDA receptor antagonists, which are significant in neuroscience, includes the exploration of compounds structurally similar to 2-methyl-2-phytyl-6-chromanol. These compounds are of interest due to their potential neuroprotective properties against glutamate toxicity. They are studied for their ability to bind to NMDA receptors, particularly those containing the NR2B subunit, which is relevant in neurological disorders (Butler et al., 1998).

Synthesis and Potential Therapeutic Applications

New methodologies for the synthesis of compounds structurally related to 2-methyl-2-phytyl-6-chromanol have been developed, highlighting their potential as leads for novel therapeutics. This includes the stereoselective synthesis of 2-methylene selanyl-4-chromanols, which are explored for their potential anti-cancer properties. These compounds have shown cytotoxic activity in breast cancer cell lines, indicating their potential in cancer treatment (Sarkar et al., 2017).

Role in Liposome Stability

The impact of the phytyl side chain in compounds like 2-methyl-2-phytyl-6-chromanol on liposome stability has been a subject of study. It has been concluded that this side chain plays a significant role in enhancing the retention of vitamin E analogs in liposomes. This research contributes to our understanding of how these compounds interact within biological membranes and their potential use in drug delivery systems (Niki et al., 1985).

Future Directions

Chromanols and chromenols, including “2-Methyl-2-phytyl-6-chromanol”, have been described with mostly anti-inflammatory as well as anti-carcinogenic activities . They may represent interesting lead structures for the development of therapeutic anti-inflammatory and chemopreventive approaches .

properties

IUPAC Name

2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUSDJMZWQVQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871602
Record name 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phytyl-6-chromanol

CAS RN

119-98-2
Record name Tocol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 1.10 g (10.0 mmole) of 1,4-hydroquinone and 409 mg (3.00 mmole) of zinc chloride in 5 ml of butyl acetate there was dropwise added, under nitrogen atmosphere, 1.48 g (5.00 mmole) of 3,7,11,15-tetramethyl-2-hexadecen-1-ol in 5 ml of butyl acetate over one hour while refluxing under heating. After the completion of the dropwise addition, the reaction solution was refluxed under heating for additional 30 minutes, followed by allowing the reaction solution to cool, pouring it into water (100 ml) and extracting it twice with ether (100 ml×1; 50 ml×1). The combined extract was successively washed with 150 ml of 5% (w/v) aqueous sodium hydroxide solution (one time), 150 ml of water (one time) and 150 ml of saturated aqueous solution of sodium chloride (one time), followed by drying over anhydrous magnesium sulfate, distilling off the solvent and subjecting the residue to silica gel column chromatography. Thus, 770 mg (2.0 mmole) of the title compound (2) was recovered from the eluted fractions (eluent:hexane-ethyl acetate (10:1). Yield:40%.
[Compound]
Name
1,4-hydroquinone
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
409 mg
Type
catalyst
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
title compound ( 2 )
Quantity
770 mg
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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